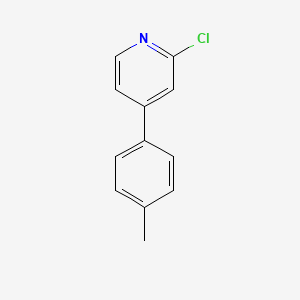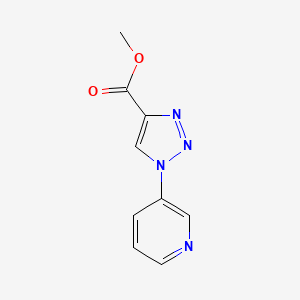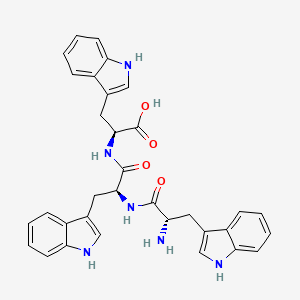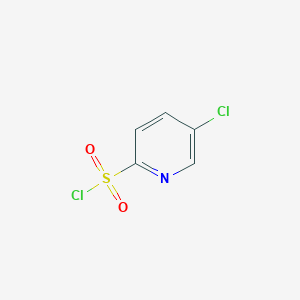
2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride
Overview
Description
“2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C14H15N3O2.HCl . It has a molecular weight of 293.75 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H15N3O2.ClH/c18-14(19)11-9-13(17-7-5-15-6-8-17)16-12-4-2-1-3-10(11)12;/h1-4,9,15H,5-8H2,(H,18,19);1H . This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A noteworthy application of piperazin-1-yl-quinoline derivatives is their role in developing antimicrobial agents. For instance, novel fluoroquinolone derivatives have been synthesized, demonstrating promising antibacterial and antifungal activities. These compounds, evaluated through the microbroth dilution technique, show significant promise against pathogens like Candida albicans and Cryptococcus neoformans, highlighting their potential in addressing infectious diseases (Srinivasan et al., 2010).
Structural Characterization and Molecular Docking Studies
Another aspect of research on these compounds involves their structural characterization and the exploration of their interactions with biological targets. Novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives have been synthesized and characterized. These compounds have undergone crystal structure analysis and molecular docking studies, providing insights into their antimicrobial activity mechanisms. The docking studies with DNA Gyrase A and N-myristoyltransferase as target proteins suggest their potential use as antibacterial and antifungal agents (Desai et al., 2017).
Broad-Spectrum Antimicrobial Properties
The synthesis of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and its evaluation for antibacterial and antifungal activities further exemplify the broad-spectrum antimicrobial properties of these compounds. Their significant antibacterial activity, particularly against Escherichia coli, in both in vitro and in vivo settings, underscores their potential as therapeutic agents (Rameshkumar et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, which could potentially be the targets for this compound as well .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit certain enzymes . The compound may interact with its targets, leading to changes in their function.
Result of Action
Similar compounds have been shown to have certain inhibitory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride .
Biochemical Analysis
Biochemical Properties
2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with efflux pumps like Mrp4, which are involved in drug resistance mechanisms . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of efflux pumps, which can alter the intracellular concentration of various substances . This, in turn, can affect cellular processes such as drug resistance and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with efflux pumps like Mrp4 is a key example of its molecular mechanism . By binding to these pumps, it can modulate their activity and influence the cellular response to drugs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of the compound is crucial for elucidating its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and the overall cellular response to its presence.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
properties
IUPAC Name |
2-piperazin-1-ylquinoline-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c18-14(19)11-9-13(17-7-5-15-6-8-17)16-12-4-2-1-3-10(11)12;/h1-4,9,15H,5-8H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILRWYXZNHPYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185299-92-6 | |
| Record name | 4-Quinolinecarboxylic acid, 2-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450990.png)



![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)



